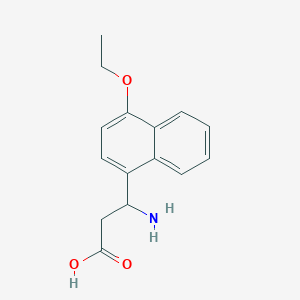

3-Amino-3-(4-ethoxy-naphthalen-1-yl)-propionic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Amino-3-(4-ethoxy-naphthalen-1-yl)-propionic acid is a compound that has been studied for its potential applications in fluorescence derivatization and as an intermediate in dye synthesis. The compound is related to other naphthalene derivatives that have been used to enhance the fluorescence of amino acids and to create water-soluble dyes for textile applications.

Synthesis Analysis

The synthesis of related naphthalene derivatives involves the coupling of naphthalene-based reagents to amino groups present in amino acids. In the case of 3-(Naphthalen-1-ylamino)propanoic acid, it has been used to derivatize amino acids, resulting in strongly fluorescent derivatives . Although the exact synthesis of 3-Amino-3-(4-ethoxy-naphthalen-1-yl)-propionic acid is not detailed in the provided papers, similar synthetic routes may be applicable.

Molecular Structure Analysis

The molecular structure of naphthalene derivatives is crucial for their fluorescence properties. The study of 7-amino-4-hydroxy-3-[(4-methoxy-2-sulfophenyl)azo]-2-naphthalenesulfonic acid, a related compound, using PM3 level of theory, revealed that the position of the amino group has little influence on the structure and dynamics of these molecules . This suggests that the molecular structure of 3-Amino-3-(4-ethoxy-naphthalen-1-yl)-propionic acid would also exhibit stability and potentially useful fluorescence characteristics.

Chemical Reactions Analysis

The chemical reactions involving naphthalene derivatives typically include the formation of fluorescent conjugates. For instance, the reaction of 3-(Naphthalen-1-ylamino)propanoic acid derivatives with 5-ethylamino-4-methyl-2-nitrosophenol hydrochloride leads to blue benzo[a]phenoxazinium conjugates with strong fluorescence . These reactions are important for the development of fluorescent probes and dyes.

Physical and Chemical Properties Analysis

The physical and chemical properties of naphthalene derivatives are influenced by their molecular structure. The fluorescence properties, such as maximum emission wavelengths and quantum yields, are particularly significant. The derivatives of 3-(Naphthalen-1-ylamino)propanoic acid show strong fluorescence with emissions around 415 nm, and their conjugates emit between 644 and 657 nm . These properties are essential for their application in biological assays and textile dyeing. Stability and solubility are also important factors, as seen in the analysis of azo and hydrazone tautomers of a related compound, which showed that trans azo forms are more stable than cis forms .

Scientific Research Applications

Alzheimer’s Disease Research

A study by Fa et al. (2015) focused on the synthesis of a novel fluorescent probe for β-amyloids, utilizing a derivative of 3-Amino-3-(4-ethoxy-naphthalen-1-yl)-propionic acid. This probe demonstrated high binding affinities toward Aβ(1–40) aggregates, offering a powerful tool for the molecular diagnosis of Alzheimer’s disease.

Fluorescent Derivatisation in Biological Assays

Frade et al. (2007) explored the coupling of 3-(Naphthalen-1-ylamino)propanoic acid with various amino acids. They produced amino acid derivatives that exhibited strong fluorescence, beneficial for biological assays Frade et al. (2007).

Antioxidant and Anticancer Activities

Research by Tumosienė et al. (2020) investigated derivatives of 3-[(4-methoxyphenyl)amino]propanehydrazide, including compounds with naphthalene moieties, for their antioxidant and anticancer activities. These derivatives showed significant potential in combating cancer cells.

Wastewater Treatment

Zhu et al. (1996) utilized a derivative of naphthalene in the treatment of H-acid manufacturing process wastewater, demonstrating its role in industrial waste management Zhu et al. (1996).

Synthesis of Redox-Active Labels

Shundrin et al. (2016) synthesized compounds derived from 1,4-naphthoquinone for electrochemical detection on Au electrodes Shundrin et al. (2016).

Osteoporosis Treatment

Research by Hutchinson et al. (2003) investigated a potent alphavbeta3 antagonist derived from a naphthalene compound for osteoporosis treatment.

Preparative Method of 3-Hydroxy Acids

Fujita et al. (1978, 2007) developed a method to synthesize 3-hydroxy acids from ketones and carboxylic acids, including propionic acid, with high yields Fujita et al. (1978, 2007).

properties

IUPAC Name |

3-amino-3-(4-ethoxynaphthalen-1-yl)propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO3/c1-2-19-14-8-7-11(13(16)9-15(17)18)10-5-3-4-6-12(10)14/h3-8,13H,2,9,16H2,1H3,(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAUZHNFVXCYZRQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C2=CC=CC=C21)C(CC(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Amino-3-(4-ethoxy-naphthalen-1-yl)-propionic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(3-Bromophenyl)-3-[(tert-butoxycarbonyl)amino]propanoic acid](/img/structure/B1273841.png)

![4,5-Dimethoxy-2-[(thiophene-2-carbonyl)-amino]-benzoic acid](/img/structure/B1273851.png)

![1'-benzyl-3H-spiro[1,3-benzothiazole-2,4'-piperidine]](/img/structure/B1273857.png)